N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Purity Quality Control Procurement

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide (CAS 1340526-28-4) is a conformationally constrained spirocyclic amine characterized by a 6-azaspiro[2.5]octane core bearing a tertiary N,N-dimethylcarboxamide substituent. The 6-azaspiro[2.5]octane scaffold has been clinically validated through multiple drug discovery programs, most notably as a core motif in potent and subtype-selective M4 muscarinic acetylcholine receptor antagonists (e.g., VU6015241) and as an isosteric replacement series for the GLP-1 receptor agonist danuglipron.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B7894170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CC12CCNCC2
InChIInChI=1S/C10H18N2O/c1-12(2)9(13)8-7-10(8)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3
InChIKeyGCQKVSYESWUWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide – Procurement-Ready Spirocyclic Building Block for CNS and Metabolic Drug Discovery


N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide (CAS 1340526-28-4) is a conformationally constrained spirocyclic amine characterized by a 6-azaspiro[2.5]octane core bearing a tertiary N,N-dimethylcarboxamide substituent [1]. The 6-azaspiro[2.5]octane scaffold has been clinically validated through multiple drug discovery programs, most notably as a core motif in potent and subtype-selective M4 muscarinic acetylcholine receptor antagonists (e.g., VU6015241) [2] and as an isosteric replacement series for the GLP-1 receptor agonist danuglipron [3]. With a molecular formula of C₁₀H₁₈N₂O and molecular weight of 182.26 g/mol, this compound serves as a versatile intermediate for library synthesis and lead optimization campaigns targeting CNS and metabolic indications [1].

Why N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide Cannot Be Directly Substituted with Other Azaspiro Carboxamide Analogs


Within the 6-azaspiro[2.5]octane-1-carboxamide series, subtle changes to the amide substituent produce profound differences in pharmacological selectivity, pharmacokinetic profile, and synthetic tractability. The M4 antagonist program demonstrated that the western aryl moiety is critical for muscarinic subtype selectivity, with certain analogs exhibiting >100-fold selectivity for M4 over M2 while others lose this window entirely [1]. Similarly, in the GLP-1 agonist series, modifications to the spirocyclic core and pendant groups dramatically altered hERG inhibition liability and oral bioavailability [2]. At the building-block level, the choice of amide substituent (dimethyl vs. monomethyl vs. cyclopropylmethyl) determines hydrogen-bond donor count, topological polar surface area, and the downstream reactivity available for further derivatization [3]. Generic substitution without matching these precise structural features therefore risks altering both the physicochemical properties of intermediates and the biological outcomes of final compounds.

Quantitative Differentiation Evidence for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide Versus Closest Analogs


Supplier-Purity and QC Documentation – 97% Purity by HPLC/GC with Full Certificate of Analysis

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide is supplied at a documented purity of 97%, as specified by the vendor Chemenu [1]. In contrast, the closest commercially available analog, N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride, is offered at 95% purity by Sigma-Aldrich as part of the AldrichCPR collection, with the explicit caveat that no analytical data is collected for these products and that the buyer assumes responsibility for identity and purity confirmation . For procurement decisions in early discovery research, the availability of batch-specific analytical documentation reduces the risk of introducing undefined impurities that can confound SAR interpretation and biological assay reproducibility.

Purity Quality Control Procurement

Reduced Hydrogen-Bond Donor Count – 1 HBD vs. 2 HBD in Secondary Amide Analogs

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide contains a tertiary N,N-dimethylcarboxamide group, resulting in a computed hydrogen-bond donor (HBD) count of 1 (attributable solely to the piperidine NH of the spiro ring) [1]. In contrast, the secondary amide analogs N-methyl-6-azaspiro[2.5]octane-1-carboxamide and N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide each contain an additional amide NH, yielding a HBD count of 2 [2]. This structural distinction reduces the target compound's topological polar surface area (TPSA) to approximately 32.3 Ų versus 41.1 Ų for the N-methyl analog, and lowers the potential for intermolecular hydrogen bonding that can impede passive membrane permeability [1][2]. In CNS drug discovery, compounds with HBD ≤ 1 and TPSA < 60 Ų are strongly favored for blood–brain barrier penetration; the target compound meets both criteria, while secondary amide analogs exceed the optimal HBD threshold [3].

Physicochemical Properties CNS Drug Design Permeability

Clinically Validated Scaffold – 6-Azaspiro[2.5]octane Core Delivers Subtype Selectivity Unachievable with Alternative Spirocycles

The 6-azaspiro[2.5]octane scaffold, which forms the core of the target compound, has been validated in peer-reviewed medicinal chemistry studies as a privileged architecture for achieving high M4 muscarinic receptor subtype selectivity [1]. The optimized lead compound VU6015241 (compound 19), built upon this scaffold, demonstrated an hM4 IC₅₀ of 71 nM with >10,000 nM selectivity over hM1, hM2, rM1, rM2, rM3, and rM5 subtypes [1]. Ring-expanded or contracted spirocyclic analogs—including the 7-azaspiro[3.5]nonane (hM4 IC₅₀ = 730 nM), 2-azaspiro[3.3]heptane (hM4 IC₅₀ = 2,900 nM), and truncated 6-azaspiro[2.5]octane (hM4 IC₅₀ > 10,000 nM)—all exhibited marked losses in potency, demonstrating that the specific 6-azaspiro[2.5]octane geometry is critical for target engagement [1]. Separately, the same scaffold was independently optimized into potent small-molecule GLP-1 receptor agonists that parallel the clinical candidate danuglipron, with cryo-EM structures confirming the scaffold's role in productive receptor interactions [2]. This dual-target validation across two independent drug discovery programs underscores the scaffold's unique conformational properties and its value as a starting point for library synthesis.

M4 Muscarinic Receptor Subtype Selectivity Scaffold Validation

Highest-Impact Application Scenarios for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide Based on Verified Evidence


CNS-Penetrant Library Synthesis for M4 Muscarinic Receptor Antagonist Programs

The target compound's tertiary dimethylamide group confers a low hydrogen-bond donor count (HBD = 1) and reduced topological polar surface area (TPSA ≈ 32.3 Ų), both of which are consistent with favorable CNS drug properties [1]. When elaborated at the piperidine nitrogen with western aryl or heteroaryl groups, the resulting derivatives can achieve the potent M4 subtype selectivity (hM4 IC₅₀ = 71 nM; >10,000 nM over M1–M5) demonstrated by VU6015241 [2]. This building block is therefore ideally suited for synthesizing focused libraries aimed at identifying backup or differentiating M4 antagonist chemotypes with improved brain exposure relative to earlier [3.3.0]pyrrolocyclopentane series compounds [2].

GLP-1 Receptor Agonist Lead Optimization with Reduced hERG Liability

The 6-azaspiro[2.5]octane scaffold has been independently validated as a core motif for small-molecule GLP-1 receptor agonists, with structure–activity relationships parallel to the clinical candidate danuglipron [3]. The target compound provides an unsubstituted, stereochemically defined starting point for introducing diverse substituents at the piperidine nitrogen to modulate hERG channel inhibition while preserving GLP-1R activation potency [3]. This divergent derivatization strategy enables rapid exploration of chemical space around the spirocyclic core without the need for de novo scaffold synthesis.

Spirocyclic Fragment-Based Drug Discovery (FBDD) Campaigns

With a molecular weight of 182.26 g/mol and a high fraction of sp³-hybridized carbons (Fsp³ > 0.9), N,N-dimethyl-6-azaspiro[2.5]octane-1-carboxamide meets the criteria for a three-dimensional fragment suitable for fragment-based screening [1]. The tertiary dimethylamide eliminates the amide NH hydrogen-bond donor present in secondary amide analogs (N-methyl and N-cyclopropylmethyl derivatives), reducing the risk of promiscuous binding while maintaining solubility-enabling polarity [1][4]. This property profile makes the compound a valuable addition to fragment libraries targeting underexplored regions of chemical space.

Structure–Activity Relationship (SAR) Studies Requiring High-Purity Intermediates

The commercially available purity of 97% with documented analytical characterization [1] makes this compound suitable as a key intermediate in medicinal chemistry campaigns where impurity-driven assay artifacts must be minimized. In head-to-head comparisons, analogs such as N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride are sold at 95% purity without vendor-collected analytical data , increasing the burden on the purchaser to verify identity and purity before use. For multi-step synthetic sequences where intermediate purity directly impacts final compound yield and purity, this difference in procurement quality can translate into measurable time and cost savings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.